molecular formula C12H17NO2 B1327146 2-(3,4-Dimethylphenoxy)butanamide CAS No. 959237-94-6

2-(3,4-Dimethylphenoxy)butanamide

Cat. No.: B1327146
CAS No.: 959237-94-6
M. Wt: 207.27 g/mol
InChI Key: CMYUVKFZFVKGRN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a phenoxy group bearing methyl groups at the 3- and 4-positions of the aromatic ring. The methyl groups on the phenoxy moiety influence electronic and steric effects, which may modulate acidity, solubility, and biological activity .

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-11(12(13)14)15-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYUVKFZFVKGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)butanamide typically involves the reaction of 3,4-dimethylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenoxy)butanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-(3,4-dimethylphenoxy)butanamide and related compounds:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
This compound (hypothetical) 3,4-dimethylphenoxy C₁₂H₁₇NO₂ 207.27 Electron-donating methyl groups at meta/para positions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2,3-dimethylphenoxy)butanamide 2,3-dimethylphenoxy + dimethoxyphenethyl C₂₂H₂₉NO₄ 371.48 Extended alkyl chain; increased lipophilicity
Ethyl 2-(2,4-dimethylphenoxy)acetate 2,4-dimethylphenoxy C₁₂H₁₆O₃ 208.25 Lower acidity due to electron-donating methyl groups
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide 2,6-dimethylphenoxy C₃₉H₅₁N₅O₆ 718.85 Stereospecific activity; complex pharmacokinetics
N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide Acetyl + ethylamino-hydroxypropoxy C₁₈H₂₇N₃O₄ 349.43 Pharmaceutical impurity; altered solubility

Pharmacological and Industrial Relevance

  • Lipophilicity and Bioavailability: The compound from , with a dimethoxyphenethyl chain, demonstrates higher molecular weight (371.48 g/mol) and lipophilicity compared to the simpler 3,4-dimethylphenoxybutanamide. This could enhance membrane permeability but reduce aqueous solubility .
  • Pharmaceutical Impurities: Compounds like N-[3-acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide () are byproducts in drug synthesis. Their structural deviations from parent drugs (e.g., acebutolol) may alter safety profiles, underscoring the need for rigorous quality control .

Research Findings and Implications

  • Substituent Position Effects: Methyl groups at the 3,4-positions likely confer intermediate electronic effects compared to 2,4- or 2,6-substituted analogs. This may balance acidity and reactivity, making this compound a candidate for further optimization in drug design.
  • Stereoisomer Activity: Stereospecific derivatives () show that minor structural changes can drastically affect efficacy. For example, (R)- vs. (S)-configurations may yield differences in binding affinity to enzymes or receptors .
  • Synthetic Challenges: The low electrophilic character of carbonyl carbons in similar compounds () suggests that nucleophilic substitution or condensation reactions for this compound may require tailored catalysts or solvents.

Biological Activity

2-(3,4-Dimethylphenoxy)butanamide is an organic compound with the molecular formula C_{12}H_{17}NO and a molecular weight of approximately 193.27 g/mol. This compound features an amide functional group linked to a butane chain, which is further substituted with a 3,4-dimethylphenoxy moiety. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Some derivatives have been studied for their potential to reduce inflammation.
  • Anticancer Activity : Preliminary studies suggest that certain analogs may inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryPotential to reduce inflammatory responses
AnticancerInhibition of cancer cell proliferation

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of butanamide compounds, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Anticancer Potential

In vitro studies have explored the anticancer potential of this compound. One notable study focused on its effects on glioblastoma multiforme (GBM) cells. The results indicated that the compound inhibits glycolysis in cancer cells, leading to reduced viability and proliferation. This aligns with findings from similar compounds that target metabolic pathways in cancer treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
  • Receptor Interaction : Potential interactions with specific receptors could modulate signaling pathways related to inflammation and cell growth.
MechanismDescription
Enzyme InhibitionInhibits glycolytic enzymes in cancer cells
Membrane DisruptionIntegrates into membranes, disrupting function
Receptor InteractionModulates signaling pathways

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